2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline 2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Brand Name: Vulcanchem
CAS No.: 18833-68-6
VCID: VC0092861
InChI: InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3
SMILES: CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl
Molecular Formula: C18H23ClN2S
Molecular Weight: 334.9 g/mol

2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline

CAS No.: 18833-68-6

Main Products

VCID: VC0092861

Molecular Formula: C18H23ClN2S

Molecular Weight: 334.9 g/mol

2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline - 18833-68-6

CAS No. 18833-68-6
Product Name 2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
Molecular Formula C18H23ClN2S
Molecular Weight 334.9 g/mol
IUPAC Name 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-yl)sulfanyl]-N,N-dimethylethanamine
Standard InChI InChI=1S/C18H23ClN2S/c1-21(2)10-11-22-18-14-6-4-3-5-7-16(14)20-17-9-8-13(19)12-15(17)18/h8-9,12H,3-7,10-11H2,1-2H3
Standard InChIKey UAQGTCWZAVCRFX-UHFFFAOYSA-N
SMILES CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl
Canonical SMILES CN(C)CCSC1=C2CCCCCC2=NC3=C1C=C(C=C3)Cl
Synonyms 2-Chloro-11-[[2-(dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline
PubChem Compound 29288
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator